molecular formula C18H22F3NO4 B2661622 1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci CAS No. 1198286-56-4

1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci

Cat. No.: B2661622
CAS No.: 1198286-56-4
M. Wt: 373.372
InChI Key: MAWUKDNZKBNXBC-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid (CAS: 495415-51-5) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring. The Boc group enhances solubility and stability during synthetic processes, while the trifluoromethyl (CF₃) group contributes to lipophilicity and metabolic resistance, making the compound valuable in pharmaceutical intermediate synthesis . It is widely utilized in the development of anti-cancer agents, antibiotics, and other bioactive molecules due to its ability to modulate target interactions through steric and electronic effects .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-8-17(9-11-22,14(23)24)12-4-6-13(7-5-12)18(19,20)21/h4-7H,8-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWUKDNZKBNXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the phenyl ring.

    Substitution: The trifluoromethyl group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H18F3NO4C_{12}H_{18}F_3NO_4 and features a piperidine ring that is functionalized with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis.

Drug Development

1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid serves as an important building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in oncology.

  • Case Study: Anticancer Activity
    A study evaluated the anticancer properties of piperidine derivatives, including those derived from this compound. The results indicated significant inhibition of cancer cell proliferation, particularly in breast cancer models (MDA-MB-231), showcasing its potential as a lead compound for further development .

Synthesis of Complex Molecules

The compound is utilized in synthetic organic chemistry for constructing more complex molecular architectures. Its ability to undergo various chemical reactions makes it a versatile intermediate.

  • Example: Negishi Coupling
    Recent advancements have demonstrated the use of this compound in Negishi coupling reactions, allowing for the efficient synthesis of drug-like molecules with enhanced pharmacological profiles . This method minimizes human intervention during synthesis, streamlining the drug development process.

Biochemical Research

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them suitable for biological studies.

  • Example: Enzyme Inhibition Studies
    Compounds derived from 1-(tert-butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid have been investigated for their inhibitory effects on specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). In vitro studies showed that these compounds could inhibit MMP-2 and MMP-9 activities, which are crucial in tumor metastasis .

Data Table: Summary of Applications

Application AreaDescriptionCase Study/Reference
Drug DevelopmentBuilding block for anticancer drugs ,
Organic SynthesisIntermediate for complex molecule synthesis
Biochemical ResearchInhibitor of enzymes related to cancer progression

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the piperidine ring can interact with specific active sites. The Boc group serves as a protecting group, allowing for selective reactions at other sites.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Compound Name Substituent (R) CAS Number Key Applications/Properties References
Target Compound 4-(CF₃)phenyl 495415-51-5 Drug intermediates (anti-cancer, antibiotics); enhanced metabolic stability due to CF₃
1-Boc-4-(4-Cl-phenyl)piperidine-4-carboxylic acid 4-Cl-phenyl - Antibacterial agents; Cl provides moderate electron-withdrawing effects
1-Boc-4-allyl-4-piperidinecarboxylic acid Allyl 1166756-79-1 Flexible alkenyl group for conjugation; used in materials science
1-Boc-4-(4-F-phenyl)piperidine-4-carboxylic acid 4-F-phenyl - Anti-inflammatory drugs; smaller substituent with high electronegativity
2-{1-Boc-4-[4-(CF₃)phenyl]piperidin-4-yl}acetic acid Acetic acid side chain 1439897-86-5 Improved solubility; potential for prodrug design
1-Boc-4-[2-(CF₃)benzyl]piperidine-4-carboxylic acid 2-(CF₃)benzyl - Increased lipophilicity; benzyl group enhances steric bulk

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) vs. Chloro (Cl): The CF₃ group is strongly electron-withdrawing and lipophilic, improving metabolic stability and membrane permeability compared to Cl .
  • Fluorophenyl vs. Trifluoromethylphenyl: Fluorine’s smaller size reduces steric hindrance but offers less lipophilicity than CF₃, impacting target binding affinity .
  • Allyl vs. Aromatic Substituents: The allyl group introduces conformational flexibility, beneficial for interactions with dynamic binding pockets .

Physicochemical Properties

  • Lipophilicity: LogP values increase with CF₃ > Cl > F due to the hydrophobic nature of CF₃ .
  • Solubility: Acetic acid derivatives (e.g., ) show improved aqueous solubility compared to carboxylic acid analogs, aiding formulation .

Biological Activity

1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid, often referred to as BOC-piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H20F3NO4
  • Molecular Weight : 359.34 g/mol
  • CAS Number : 1227844-93-0
  • Physical State : Solid

The compound features a piperidine ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl (BOC) protecting group, which plays a crucial role in its reactivity and biological activity.

Biological Activity Overview

  • Pharmacological Effects :
    • The trifluoromethyl group has been shown to enhance the potency of compounds by increasing lipophilicity and altering metabolic stability. This modification can lead to improved binding affinity to biological targets such as receptors and enzymes .
    • Studies indicate that compounds with similar structures exhibit significant activity against various biological targets, including serotonin receptors and enzymes involved in metabolic pathways .
  • Mechanism of Action :
    • The presence of the BOC group allows for selective activation or inhibition of certain pathways, potentially acting as a prodrug that releases active species under physiological conditions.
    • The trifluoromethyl moiety is known to influence the electronic properties of the molecule, enhancing interactions with target proteins through hydrogen bonding and hydrophobic interactions .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the piperidine structure affect biological activity:

ModificationEffect on Activity
Addition of Trifluoromethyl GroupIncreased potency against serotonin uptake inhibition
Variation in Alkyl SubstituentsAltered binding affinity and selectivity for receptors

Research has demonstrated that the introduction of electron-withdrawing groups like CF3 significantly enhances the inhibitory effects on target enzymes compared to non-fluorinated analogs .

Case Studies

  • Inhibition of Serotonin Uptake :
    • A study reported that similar compounds with trifluoromethyl substitutions exhibited up to six-fold increases in potency for inhibiting serotonin uptake compared to their non-fluorinated counterparts. This suggests that 1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid may have potential as an antidepressant or anxiolytic agent .
  • Vasopressin Receptor Antagonism :
    • Compounds structurally related to BOC-piperidine have been evaluated for their ability to antagonize vasopressin V1 receptors, demonstrating effective dose-dependent inhibition in animal models. Such findings indicate potential therapeutic applications in managing conditions like hypertension and heart failure .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid with high yield?

  • Methodology :

  • Stepwise Synthesis : Utilize multi-step protocols involving Boc protection, nucleophilic substitution, and carboxylation. For example, a Boc-protected piperidone intermediate can undergo nucleophilic addition with 4-(trifluoromethyl)phenyl reagents, followed by hydrolysis to introduce the carboxylic acid group .
  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) improve coupling efficiency in trifluoromethylphenyl incorporation. Use inert atmospheres and controlled temperatures (40–100°C) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity, while tert-butanol aids in Boc group stability during heating .

Q. How can researchers confirm the structural integrity of the trifluoromethylphenyl and Boc substituents?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare 1H^{1}\text{H} and 19F^{19}\text{F} NMR shifts with reference data for Boc (δ ~1.4 ppm for tert-butyl) and trifluoromethyl (δ ~-60 ppm in 19F^{19}\text{F}) groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C18_{18}H22_{22}F3_{3}NO4_4, theoretical ~385.16 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve spatial arrangement of substituents on the piperidine ring, particularly the equatorial vs. axial positioning of the carboxylic acid group .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Chromatographic Methods :

  • Reverse-Phase HPLC : Use C18 columns with gradients of water/acetonitrile (0.1% TFA) to separate polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to exploit solubility differences between the product and Boc-deprotected byproducts .

Advanced Research Questions

Q. How does the carboxylic acid moiety influence the compound’s bioactivity or coordination properties?

  • Functional Role :

  • Metal Chelation : The carboxylate group can bind metal ions (e.g., Zn2+^{2+}) in enzyme active sites, enabling studies on metalloprotease inhibition. Conduct titration experiments with UV-Vis or ITC to quantify binding affinities .
  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl or tert-butyl esters) to enhance cell permeability, followed by enzymatic hydrolysis in vivo. Monitor stability via LC-MS in simulated biological fluids .

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

  • Risk Mitigation :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles (H335). Store in airtight containers away from strong oxidizers (e.g., peroxides) .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 30% vs. 60%)?

  • Root-Cause Analysis :

  • Reagent Purity : Test starting materials (e.g., 4-(trifluoromethyl)phenylboronic acid) for moisture content via Karl Fischer titration, as hydrolysis reduces coupling efficiency .
  • Reaction Monitoring : Employ in situ FTIR or LC-MS to detect intermediates and optimize reaction times (e.g., extending Pd-catalyzed steps from 5.5 to 8 hours) .

Q. Can computational methods predict the compound’s reactivity or interaction with biological targets?

  • In Silico Approaches :

  • DFT Calculations : Model the electronic effects of the trifluoromethyl group on the piperidine ring’s nucleophilicity using Gaussian or ORCA software .
  • Molecular Docking : Simulate binding to targets like GABA receptors using AutoDock Vina. Compare docking scores with experimental IC50_{50} values to validate predictions .

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